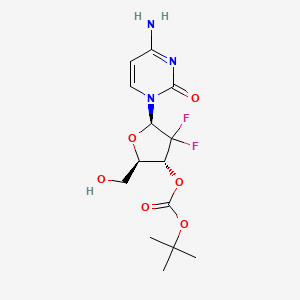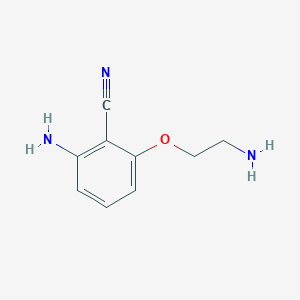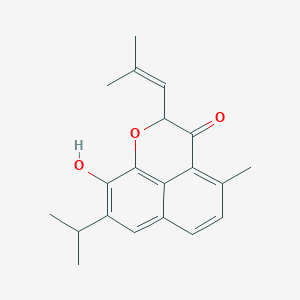
Antibiotic 2158
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethoprim , is a synthetic antibacterial compound. It is available in tablet form for oral administration. Each scored white tablet contains 100 mg of trimethoprim. The chemical structure of trimethoprim is 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine. It is a white to light yellow, odorless, bitter compound with a molecular weight of 290.32 and the molecular formula C14H18N4O3 .
Métodos De Preparación
Trimethoprim can be synthesized through various routes. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,4-diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification and isolation of the product. Industrial production methods may vary, but they generally aim to achieve high purity and yield.
Análisis De Reacciones Químicas
Trimethoprim undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts. Major products formed from these reactions include various derivatives of trimethoprim.
Aplicaciones Científicas De Investigación
Trimethoprim has significant applications in various fields:
Medicine: It is commonly used as an antibiotic to treat bacterial infections, particularly urinary tract infections.
Chemistry: Researchers study its reactivity and use it as a model compound in synthetic chemistry.
Biology: Trimethoprim is employed in microbiology research to understand bacterial resistance mechanisms.
Industry: Pharmaceutical companies produce trimethoprim-containing medications.
Mecanismo De Acción
Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. By blocking DHFR, it disrupts the synthesis of tetrahydrofolate, an essential cofactor for nucleotide biosynthesis. This interference ultimately leads to bacterial cell death.
Comparación Con Compuestos Similares
Trimethoprim’s uniqueness lies in its specific target (DHFR) and its synergistic effect when combined with sulfamethoxazole (a sulfonamide antibiotic). Together, they form the widely used combination drug called co-trimoxazole or trimethoprim-sulfamethoxazole .
Propiedades
Fórmula molecular |
C33H45NO4 |
|---|---|
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
3-[3,4a,6,8-tetramethyl-2-[(E)-4-methylhex-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-hydroxy-5-[(4-hydroxyphenyl)methyl]-1H-pyrrol-2-one |
InChI |
InChI=1S/C33H45NO4/c1-8-19(2)13-21(4)27-23(6)16-32(7)15-20(3)14-22(5)29(32)28(27)30(36)26-18-33(38,34-31(26)37)17-24-9-11-25(35)12-10-24/h9-13,16,18-20,22,27-29,35,38H,8,14-15,17H2,1-7H3,(H,34,37)/b21-13+ |
Clave InChI |
GGGLUKLTYVYRLX-FYJGNVAPSA-N |
SMILES isomérico |
CCC(C)/C=C(\C)/C1C(C2C(CC(CC2(C=C1C)C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=C(C=C4)O)O |
SMILES canónico |
CCC(C)C=C(C)C1C(C2C(CC(CC2(C=C1C)C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)





![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)



